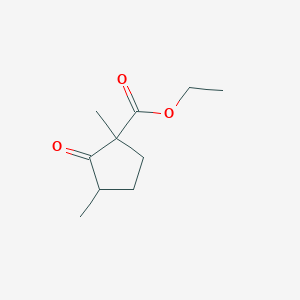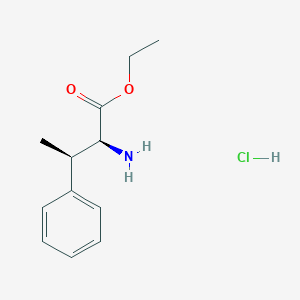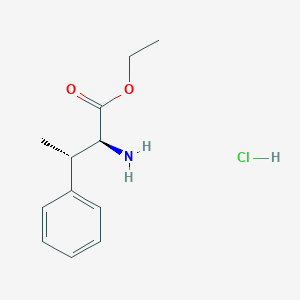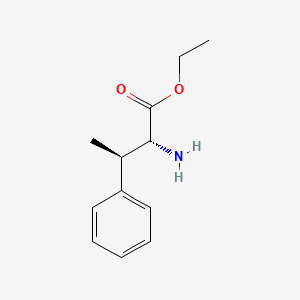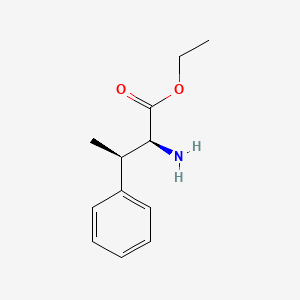
Ethyl (2S,3R)-2-amino-3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-2-amino-3-phenylbutanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-2-amino-3-phenylbutanoate typically involves the enantioselective reduction of a precursor compound. One common method is the asymmetric reduction of ethyl 2-oxo-3-phenylbutanoate using a chiral catalyst. This reaction can be carried out under mild conditions, often using hydrogen gas and a chiral rhodium or ruthenium catalyst to achieve high enantioselectivity .
Another approach involves the use of enzymatic methods, where enzymes such as alcohol dehydrogenases are employed to catalyze the reduction of the keto group to an amino group. This method is advantageous due to its high specificity and mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts in industrial processes is also gaining traction due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol, or the phenyl group can undergo hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or fully hydrogenated products.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
Ethyl (2S,3R)-2-amino-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Mechanism of Action
The mechanism by which Ethyl (2S,3R)-2-amino-3-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of biologically active products. The presence of the chiral center allows for specific interactions with enzymes and receptors, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Ethyl (2S,3R)-2-amino-3-phenylbutanoate can be compared with other similar compounds such as:
Ethyl (2S,3S)-2-amino-3-phenylbutanoate: Differing in the stereochemistry, leading to different biological activities and interactions.
Ethyl (2R,3R)-2-amino-3-phenylbutanoate: Another stereoisomer with distinct properties and applications.
Ethyl (2S,3R)-2-amino-3-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and use.
These comparisons highlight the importance of stereochemistry in determining the properties and applications of chiral compounds.
Properties
IUPAC Name |
ethyl (2S,3R)-2-amino-3-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)
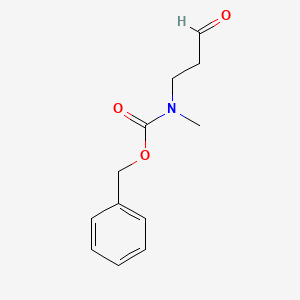
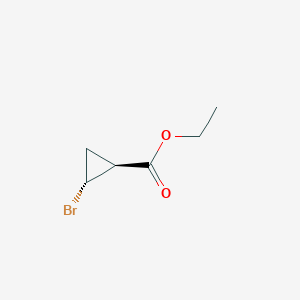
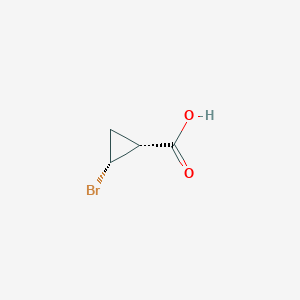
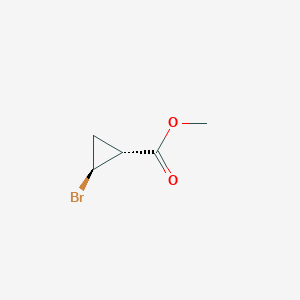
![cis-Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185606.png)
